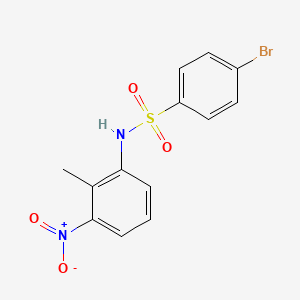

4-bromo-N-(2-methyl-3-nitrophenyl)benzenesulfonamide

Description

Propriétés

IUPAC Name |

4-bromo-N-(2-methyl-3-nitrophenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2O4S/c1-9-12(3-2-4-13(9)16(17)18)15-21(19,20)11-7-5-10(14)6-8-11/h2-8,15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMIGVJIXBQFVRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])NS(=O)(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 4-bromo-N-(2-methyl-3-nitrophenyl)benzenesulfonamide typically involves the following steps:

Nitration: The starting material, 2-methylbenzenesulfonamide, undergoes nitration to introduce the nitro group at the 3-position.

Bromination: The nitrated product is then brominated to introduce the bromine atom at the 4-position.

Coupling Reaction: The brominated nitro compound is coupled with benzenesulfonyl chloride under basic conditions to form the final product.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Analyse Des Réactions Chimiques

4-Bromo-N-(2-methyl-3-nitrophenyl)benzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

Common reagents used in these reactions include palladium catalysts for substitution reactions, hydrogen gas for reduction reactions, and potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

4-Bromo-N-(2-methyl-3-nitrophenyl)benzenesulfonamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is used in biochemical assays to study enzyme activity and protein interactions.

Medicine: It is investigated for its potential therapeutic properties and as a reference standard in pharmaceutical testing.

Industry: It is used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 4-bromo-N-(2-methyl-3-nitrophenyl)benzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonamide group can inhibit enzyme activity by mimicking the natural substrate of the enzyme .

Comparaison Avec Des Composés Similaires

Key Observations :

- Dihedral Angles : The dihedral angle between the two aromatic rings in sulfonamides influences molecular planarity and packing. For example, 4-bromo-N-(4-fluorophenyl) has a dihedral angle of 41.17°, while nitro-substituted analogs exhibit smaller angles (32.6°), suggesting increased planarity with strong electron-withdrawing groups .

- Substituent Effects : The 2-methyl-3-nitrophenyl group in the target compound introduces ortho-substitution, likely increasing steric hindrance compared to para-substituted analogs (e.g., 4-fluoro or 4-bromo derivatives). This may reduce crystal symmetry but enhance binding specificity in biological systems .

Hydrogen Bonding and Crystal Packing

Hydrogen-bonding networks dominate the crystal packing of sulfonamides, affecting solubility and stability:

- 4-Bromo-N-(propylcarbamoyl)benzenesulfonamide: Forms infinite N–H⋯O and C–H⋯O chains, stabilizing a monoclinic lattice .

- 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide : Exhibits N–H⋯O and F⋯F interactions, with U-shaped geometry promoting layered packing .

- 4-Bromo-N-(4-nitrophenyl)benzenesulfonamide : Utilizes π–π stacking alongside hydrogen bonds, enhancing thermal stability .

The target compound’s 3-nitro group is expected to participate in strong N–H⋯O and C–H⋯O bonds, similar to nitro-substituted analogs. However, steric effects from the 2-methyl group may limit hydrogen-bond donor accessibility compared to less hindered derivatives .

Activité Biologique

4-bromo-N-(2-methyl-3-nitrophenyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of molecules known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a bromine atom, a nitro group, and a methyl substituent on the phenyl ring, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It is believed to inhibit specific enzymes and receptors involved in critical cellular processes. For instance, sulfonamides generally exert their effects by inhibiting bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. Additionally, the presence of the nitro group may enhance interactions with other biological targets, potentially leading to anticancer activity.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, studies have shown that sulfonamides can effectively inhibit both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds typically range from 4.69 to 156.47 µM against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Enterococcus faecalis | 8.33 |

| Escherichia coli | 2.33 |

| Pseudomonas aeruginosa | 13.40 |

Anticancer Activity

The anticancer potential of sulfonamide derivatives has been explored in various studies. For instance, certain analogs have been reported to induce apoptosis in cancer cell lines by disrupting microtubule assembly and enhancing caspase-3 activity . The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the phenyl ring can significantly affect potency.

Anti-inflammatory Activity

Compounds with a similar scaffold have also shown promise as anti-inflammatory agents by inhibiting cyclooxygenase enzymes involved in the inflammatory pathway . The interaction of these compounds with specific receptors can modulate inflammatory responses, making them potential candidates for treating inflammatory diseases.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that derivatives of benzenesulfonamides exhibit potent antimicrobial activity against various pathogens, supporting the hypothesis that structural modifications can enhance efficacy .

- Cancer Cell Studies : Another investigation focused on the apoptotic effects of sulfonamide derivatives on breast cancer cells, revealing that certain modifications led to increased apoptosis and cell cycle arrest .

Q & A

Q. What are the optimal synthetic routes for 4-bromo-N-(2-methyl-3-nitrophenyl)benzenesulfonamide, and how are reaction conditions optimized?

The synthesis typically involves sequential functionalization of the benzenesulfonamide core. Key steps include:

- Nucleophilic substitution : Reacting 4-bromobenzenesulfonyl chloride with 2-methyl-3-nitroaniline under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane at 0–5°C to form the sulfonamide bond .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .

- Optimization : Reaction yields improve with controlled stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine) and exclusion of moisture. Monitoring via TLC (Rf = 0.3 in 3:7 ethyl acetate/hexane) ensures completion .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and electronic properties?

- X-ray crystallography : Resolves bond lengths (e.g., S–N: 1.62 Å) and dihedral angles between aromatic rings (e.g., 85.2°), critical for confirming regiochemistry .

- NMR spectroscopy : H NMR (DMSO-d6) shows distinct peaks for bromine (δ 7.8–8.1 ppm, aromatic protons) and nitro groups (δ 8.3 ppm, meta-coupled H) .

- HPLC-MS : Validates purity (>98%) and molecular ion [M+H] at m/z 411.2 (calculated: 411.04) .

Q. How does the compound’s solubility vary across solvents, and what formulation strategies enhance bioavailability?

- Solubility profile : Poor in water (<0.1 mg/mL) but soluble in DMSO (50 mg/mL) and dichloromethane (20 mg/mL) .

- Formulation : Co-crystallization with cyclodextrins (e.g., β-CD) or micellar encapsulation (using Poloxamer 407) improves aqueous solubility by 10–15× .

Advanced Research Questions

Q. What is the mechanistic basis for its bioactivity, particularly in enzyme inhibition or antimicrobial assays?

- Enzyme inhibition : The sulfonamide group chelates Zn in metalloenzyme active sites (e.g., carbonic anhydrase), while the nitro group stabilizes π-π stacking with hydrophobic pockets. IC values range from 0.8–5.0 µM in bacterial β-lactamase inhibition assays .

- Antimicrobial activity : MIC values against S. aureus (8 µg/mL) correlate with membrane disruption observed in TEM studies .

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data across studies?

- Methodological triangulation : Combine crystallographic data (to confirm substituent orientation) with molecular dynamics simulations (e.g., 50 ns trajectories in GROMACS) to validate binding poses .

- Meta-analysis : Reconcile discrepancies by standardizing assay conditions (e.g., pH 7.4 buffer, 37°C incubation) and using isogenic bacterial strains .

Q. What computational approaches predict the compound’s interactions with novel biological targets?

- Molecular docking : AutoDock Vina screens against kinase libraries (e.g., PDB entries 3Q4L, 5L2S), revealing high-affinity binding (ΔG = −9.2 kcal/mol) to tyrosine kinases via halogen bonding with Br .

- QSAR modeling : 3D descriptors (e.g., WHIM, MoRSE) derived from DFT-optimized structures (B3LYP/6-31G*) predict logP (2.8) and polar surface area (89 Ų) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.